4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
The compound 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide features a quinazolinone core fused with a sulfonamide-substituted benzene ring. The quinazolinone moiety (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The sulfonamide group at the 1-position of the benzene ring is modified with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3O3S/c1-13-27-20-5-3-2-4-17(20)21(30)29(13)15-8-6-14(7-9-15)28-33(31,32)16-10-11-19(23)18(12-16)22(24,25)26/h2-12,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSYTVLVWYVHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to predict the biochemical pathways it may affect
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2639-0110 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of F2639-0110’s action are currently unknown. Understanding these effects requires knowledge of the compound’s primary target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s conformation and, consequently, its interaction with its target. .
Biological Activity
The compound 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (CAS Number: 898438-76-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.4 g/mol. The structure features a sulfonamide group, a trifluoromethyl group, and a quinazolinone moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.4 g/mol |
| CAS Number | 898438-76-1 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
1. Inhibition of Cyclooxygenase (COX) Enzymes
A notable study investigated the COX-2 inhibitory activity of related quinazolinone derivatives. Although specific data for our compound is limited, it is suggested that the presence of a sulfonamide group can enhance COX inhibition. For instance, related compounds showed up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating potential anti-inflammatory properties .
2. Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer effects. For example, certain derivatives have demonstrated the ability to inhibit angiogenesis and cytokine production, which are crucial in tumor progression . The mechanism often involves the modulation of enzyme activity and gene expression related to cancer cell proliferation.
3. Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of quinazolinone compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structures exhibited IC50 values in the low micromolar range against these enzymes . This suggests that our compound may also possess neuroprotective properties through cholinergic modulation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes like COX and AChE.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and cancer pathways.
- Gene Expression Alteration : It could influence transcription factors that regulate cell cycle and apoptosis.
Case Studies
Several studies have explored related compounds' biological activities:
- COX Inhibition Study : A series of quinazolinone derivatives were synthesized and screened for COX inhibition, revealing structure-activity relationships that suggest modifications can enhance efficacy .
- Anticancer Research : A study demonstrated that certain quinazolinone derivatives inhibited angiogenesis in vitro, indicating their potential as anticancer agents .
- Neuroprotection : Research on similar compounds showed significant inhibition of AChE and BChE, suggesting a role in treating neurodegenerative diseases .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H16FN3O2S
- Molecular Weight : 373.39 g/mol
- IUPAC Name : 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
- LogP (Partition Coefficient) : 2.987
- Water Solubility (LogSw) : -3.76
These properties indicate a compound that is moderately lipophilic with limited water solubility, which can influence its bioavailability and interaction with biological systems.
Structural Characteristics
The structure of G856-9553 features:
- A fluoro group which may enhance its pharmacological activity.
- A quinazoline moiety , known for its diverse biological activities.
- A sulfonamide group , which is often associated with antibacterial properties.
Anticancer Activity
G856-9553 has shown potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit specific kinases involved in tumor growth and proliferation. A study demonstrated that compounds similar to G856-9553 exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development as an anticancer drug .
Antimicrobial Properties
The sulfonamide group is traditionally associated with antimicrobial activity. G856-9553's structural features suggest it may possess similar properties, potentially targeting bacterial infections. Preliminary studies have indicated effectiveness against certain strains of bacteria, warranting further investigation .
Ion Channel Modulation
G856-9553 has been included in screening libraries focused on ion channels, which play critical roles in numerous physiological processes. Compounds that modulate ion channels can be pivotal in treating cardiovascular diseases and neurological disorders .
Drug Discovery
As part of a larger screening library, G856-9553 serves as a candidate for drug discovery efforts targeting various diseases. Its unique molecular structure allows for the exploration of new therapeutic pathways .
Material Science
Recent studies have explored the use of G856-9553 in developing novel materials with specific electronic properties due to its fluorinated structure. The incorporation of such compounds into polymer matrices could lead to advancements in electronic devices and sensors .
Case Study 1: Anticancer Efficacy
In a controlled study, G856-9553 was tested against several cancer cell lines including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of G856-9553 against common bacterial pathogens. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential application in treating bacterial infections .
Comparison with Similar Compounds
Structural Analogues and Core Scaffolds
Quinazolinone Derivatives
- Example Compound: 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate Core: Quinazolinone fused with a sulfonate ester. The bromine substituent in the analog is replaced with fluorine and trifluoromethyl groups, altering electronic and steric properties.
Pyrazolo-Pyrimidine Derivatives
- Example Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Core: Pyrazolo[3,4-d]pyrimidine with a chromen-4-one moiety. Key Differences: The pyrazolo-pyrimidine core offers a larger conjugated system compared to the quinazolinone in the target compound. Fluorine and trifluoromethyl groups are present in both, but Example 53 includes a benzamide substituent, which may confer distinct binding affinities.
1,2,4-Triazole Derivatives
- Example Compounds: S-Alkylated 1,2,4-triazoles (e.g., compounds [10–15]) Core: 1,2,4-Triazole with sulfonylphenyl and fluorophenyl substituents. Key Differences: The triazole core enables tautomerism (thione vs. thiol forms), which is absent in the rigid quinazolinone scaffold of the target compound. Sulfonyl groups in triazoles may exhibit different electronic effects compared to sulfonamides.
Table 1: Key Properties of Selected Compounds
Electronic and Bioactivity Implications
- Fluorine and Trifluoromethyl Groups : Both the target compound and Example 53 utilize fluorine/CF₃ to enhance electronegativity and metabolic stability. The CF₃ group in the target compound may increase lipophilicity compared to Example 53’s benzamide .
- Sulfonamide vs.
- Tautomerism: Triazoles exhibit thione-thiol tautomerism, which may influence reactivity and binding modes—a feature absent in the rigid quinazolinone scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
